Cas no 2229340-73-0 (3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid)

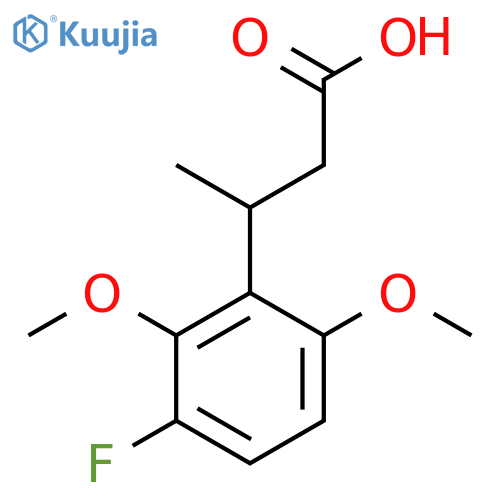

2229340-73-0 structure

商品名:3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid

- 2229340-73-0

- EN300-1789904

-

- インチ: 1S/C12H15FO4/c1-7(6-10(14)15)11-9(16-2)5-4-8(13)12(11)17-3/h4-5,7H,6H2,1-3H3,(H,14,15)

- InChIKey: QBYIROKMFDTIOB-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C(=C1OC)C(C)CC(=O)O)OC

計算された属性

- せいみつぶんしりょう: 242.09543712g/mol

- どういたいしつりょう: 242.09543712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 55.8Ų

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1789904-0.05g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1789904-0.1g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1789904-1g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1789904-2.5g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1789904-1.0g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 1g |

$1057.0 | 2023-06-02 | ||

| Enamine | EN300-1789904-10g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1789904-5.0g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 5g |

$3065.0 | 2023-06-02 | ||

| Enamine | EN300-1789904-0.5g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1789904-0.25g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1789904-10.0g |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid |

2229340-73-0 | 10g |

$4545.0 | 2023-06-02 |

3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

2229340-73-0 (3-(3-fluoro-2,6-dimethoxyphenyl)butanoic acid) 関連製品

- 55290-64-7(Dimethipin)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量